2,6-difluoro-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide
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Overview
Description
2,6-Difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with difluoro groups and a morpholinopyrimidine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Moiety: This step involves the reaction of 6-methyl-2-chloropyrimidine with morpholine under basic conditions to form 6-methyl-2-morpholinopyrimidine.
Coupling with Benzamide: The morpholinopyrimidine intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The morpholinopyrimidine moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2,6-Difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups and the morpholinopyrimidine moiety contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N-(2-methyl-3-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-yl)benzamide
- 2,6-Difluoro-3-methoxy-N-(2-methyl-2-propanyl)benzamide
Uniqueness
2,6-Difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholinopyrimidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2,6-Difluoro-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a morpholine moiety, which is often associated with various biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following:
- Molecular Formula : C16H18F2N4O
- IUPAC Name : this compound
- SMILES : Cc1cc(F)c(F)cc1C(=O)N[C@H]1CN(CCO)CC1N=C(N)c1ccncc1
This structure indicates the presence of fluorine substituents, which can enhance lipophilicity and influence the compound's interaction with biological targets.
Targeting Kinase Pathways
Research indicates that compounds with similar structural features to this compound may act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, some studies have shown that morpholine derivatives can inhibit the activity of kinases like Syk (spleen tyrosine kinase), which plays a crucial role in immune responses and cell signaling .
G Protein-Coupled Receptors (GPCRs)
Another potential mechanism involves modulation of G protein-coupled receptors (GPCRs). These receptors are critical for various physiological processes and are common drug targets. Compounds that interact with GPCRs can lead to changes in intracellular signaling cascades, affecting cellular responses such as proliferation and apoptosis .
Antitumor Activity
Preliminary studies have suggested that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, a related pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines . The specific mechanisms may involve the disruption of cell cycle progression and induction of oxidative stress.
Antimicrobial Properties
Morpholine-containing compounds have also been reported for their antimicrobial activities. The presence of the morpholine ring may enhance membrane permeability, allowing these compounds to exert their effects on microbial cells effectively .
In Vitro Studies
A study evaluating the cytotoxic effects of related compounds on human cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity . The study highlighted the importance of structural modifications in enhancing biological activity.
In Vivo Efficacy
In vivo models have been utilized to assess the therapeutic potential of similar compounds. For example, a study demonstrated significant tumor regression in xenograft models treated with morpholine-based compounds, supporting their potential use in cancer therapy .
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of new compounds. Research indicates that while some morpholine derivatives exhibit promising therapeutic effects, they may also present risks such as hepatotoxicity or nephrotoxicity at higher doses .
Summary Table of Biological Activities
Properties
IUPAC Name |
2,6-difluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-11-9-12(22-17(21-11)23-5-7-25-8-6-23)10-20-16(24)15-13(18)3-2-4-14(15)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQOGLVYVZVICW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.